Methyl 2-deoxy-2-fluoro-D-galactopyranoside
Description
Chemical Identity: Methyl 2-deoxy-2-fluoro-D-galactopyranoside (CAS: 79698-13-8) is a fluorinated galactopyranoside derivative with the molecular formula C₇H₁₃FO₅ and an average molecular weight of 196.174 g/mol. It features a fluorine atom at the C2 position, replacing the hydroxyl group typically found in native galactose, and a methyl group at the anomeric carbon (C1) . Its stereochemistry is defined by the β-D configuration, as confirmed by NMR data and IUPAC nomenclature .
Key Applications:
This compound serves as a critical intermediate in glycobiology and medicinal chemistry, particularly in studying glycosidase enzyme mechanisms and designing fluorinated carbohydrate-based therapeutics .
Properties
CAS No. |
79698-13-8 |
|---|---|
Molecular Formula |
C7H13FO5 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
CRIUOMMBWCCBCQ-XUUWZHRGSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)F |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-deoxy-2-fluoro-D-galactopyranoside typically involves the nucleophilic displacement of a suitable leaving group by a fluoride ion. One common method starts with methyl 3,4-O-isopropylidene-2-O-trifluoromethanesulfonyl-6-O-trityl-β-D-talopyranoside. This compound undergoes nucleophilic substitution with tetraalkylammonium fluorides in acetonitrile to yield methyl 2-deoxy-2-fluoro-3,4-O-isopropylidene-6-O-trityl-β-D-galactopyranoside. Subsequent hydrolysis with hydrochloric acid produces the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-deoxy-2-fluoro-D-galactopyranoside can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Glycosylation: It can be used as a glycosyl donor in the synthesis of more complex carbohydrates.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the fluorine-containing carbon.
Scientific Research Applications
While the search results provide information on the synthesis and properties of methyl 2-deoxy-2-fluoro-D-galactopyranoside and related compounds, they do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "this compound". However, some relevant information can be extracted.
Synthesis and Characterization
- Synthesis of Fluoro- and Seleno-Containing Derivatives: The synthesis of deoxy-fluoro-carbohydrate derivatives and seleno-sugars can be useful in protein–carbohydrate interaction studies using nuclear magnetic resonance .
- Characterization using NMR: The presence of F–H and F–C couplings in both H and C NMR, the low-field shift of the adjacent protons, and the F NMR signals confirmed the formation of the galacto 2-deoxy-2-fluoro derivative .
Related Research
- Interaction with Immunoglobulin A: Methyl 2-deoxy-2-fluoro-beta-D-galactopyranoside does not show binding, whereas 7 does. It appears that the 2-hydroxyl group of methyl beta-D-galactopyranoside may take part in hydrogen bonding to the protein .
- Glycosylation Reaction: The glycosylation reaction of methyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-D-glucopyranoside with 1-O-methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside using phenyliodine(III) bis(trifluoroacetate) (PIFA) with various acids was examined .
Mechanism of Action
The mechanism of action of methyl 2-deoxy-2-fluoro-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to altered biological activity. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
Fluorination Position: C2 vs. C3, C4, and C6 Analogs
Fluorine substitution at different positions alters electronic, steric, and hydrogen-bonding properties, significantly impacting biological activity and physicochemical behavior.
Key Findings :
- C2 Fluorination : The C2-fluoro substitution in the target compound mimics the transition state of glycosidase-catalyzed reactions, making it a potent inhibitor .
- C3/C4 Fluorination : These analogs exhibit reduced enzyme affinity due to disrupted hydrogen bonding at critical catalytic residues .
- C6 Fluorination : Fluorine at C6 enhances lipophilicity, improving cellular uptake but reducing solubility in aqueous media .
Functional Group Modifications: Acetamido, Acetyl, and Benzyl Derivatives
Substituents such as acetamido or acetyl groups modulate solubility, stability, and target interactions.
Key Findings :
- Acetamido Groups : The C2-acetamido group in compound 67 enhances binding to carbohydrate-processing enzymes (e.g., GalNAc transferases) but reduces fluorine's electronic effects .
- Acetyl Protection : Tri-O-acetyl derivatives (e.g., compound in ) are preferred in synthetic routes due to their stability and ease of deprotection.
Stereochemical and Configurational Variants
Stereochemistry profoundly impacts biological recognition:
Key Findings :
- β vs. α Anomers: The β-D configuration of the target compound is critical for mimicking natural substrates of β-galactosidases, whereas α-anomers (e.g., ) target different enzymes.
- Dimeric Structures: Compounds like phenyl-β-D-glucopyranoside dimers demonstrate that small structural changes (e.g., glycosidic linkage) drastically alter intermolecular interactions.
Q & A
Q. What mechanistic studies elucidate the metabolic fate of this compound in vivo?
- Methodological Answer : Radiolabeling (e.g., at the methyl group) tracks absorption and excretion in animal models. Stable isotope-assisted metabolomics (e.g., -glucose tracing) identifies downstream metabolites. Enzymatic hydrolysis assays with tissue homogenates (e.g., liver or kidney) quantify resistance to endogenous glycosidases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
